
Bis(butylcyclopentadienyl)difluorotitanium(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(butylcyclopentadienyl)difluorotitanium(IV) is an organometallic compound consisting of a difluorotitanium(IV) center bound to two butylcyclopentadienyl ligands. It is also referred to as bis(2-butylcyclopentadienyl)difluorotitanium(IV) or TiCl2(C5H9)2. This compound is of interest due to its unique properties and potential applications in various scientific and industrial fields.
Wissenschaftliche Forschungsanwendungen
Bis(butylcyclopentadienyl)difluorotitanium(IV) has been studied for its potential applications in various scientific and industrial fields. In particular, it has been studied as a catalyst for organic reactions, such as the hydrogenation of alkenes, the oxidation of alcohols, and the hydroformylation of olefins. It has also been studied as a catalyst for the polymerization of olefins, and as a catalyst for the synthesis of polymers from carbon dioxide and epoxides. Additionally, it has been studied for its potential use in the production of optically active compounds, as well as for its potential use in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of bis(butylcyclopentadienyl)difluorotitanium(IV) is not fully understood. However, it is believed that the reaction proceeds by a two-step mechanism, involving a nucleophilic attack of the titanium(IV) center on the electrophilic carbon atom of the substrate, followed by a proton transfer to the titanium(IV) center. The protonation of the titanium(IV) center is believed to be the rate-determining step in the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of bis(butylcyclopentadienyl)difluorotitanium(IV) are not well understood. However, in vitro studies have shown that it can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, in vitro studies have shown that it can act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using bis(butylcyclopentadienyl)difluorotitanium(IV) in laboratory experiments include its low cost, its stability in air and water, and its ability to catalyze a variety of organic reactions. The main limitation of using this compound in laboratory experiments is its low solubility in organic solvents, which can make it difficult to use in some reactions.
Zukünftige Richtungen
The potential future directions for bis(butylcyclopentadienyl)difluorotitanium(IV) are numerous. One potential direction is the development of new catalysts based on this compound for the synthesis of polymers from carbon dioxide and epoxides. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs and therapies. Additionally, further research into the mechanism of action of this compound could lead to the development of more efficient catalysts for organic reactions. Finally, research into the synthesis of optically active compounds using this compound could lead to the development of new materials with optical properties.
Synthesemethoden
Bis(butylcyclopentadienyl)difluorotitanium(IV) can be synthesized from titanium(IV) chloride and two equivalents of butylcyclopentadienyl in a two-step reaction. The first step involves the addition of butylcyclopentadienyl to titanium(IV) chloride, forming a titanium(IV) chloride-butylcyclopentadienyl complex. The second step involves the addition of a second equivalent of butylcyclopentadienyl, resulting in the formation of the desired product, bis(butylcyclopentadienyl)difluorotitanium(IV).
Eigenschaften
IUPAC Name |
2-butylcyclopenta-1,3-diene;difluorotitanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H13.2FH.Ti/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4,7H,2-3,5-6H2,1H3;2*1H;/q2*-1;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKRWABQVPJZEF-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.F[Ti]F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F2Ti-2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90703073 |
Source


|
| Record name | 2-butylcyclopenta-1,3-diene;difluorotitanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90703073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85722-07-2 |
Source


|
| Record name | 2-butylcyclopenta-1,3-diene;difluorotitanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90703073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

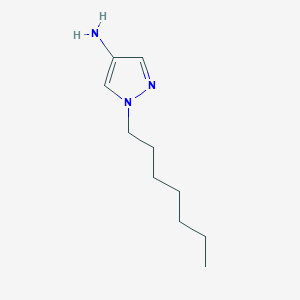
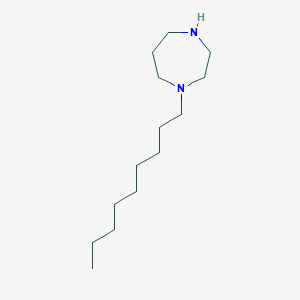
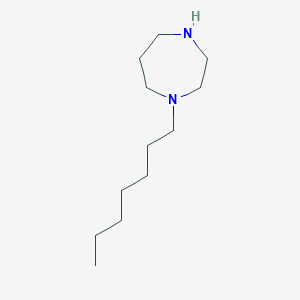
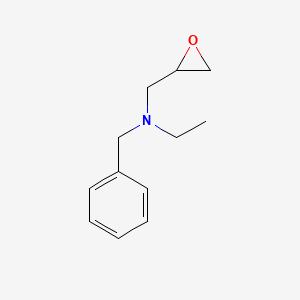

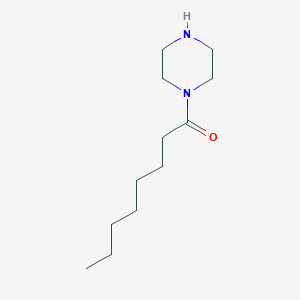
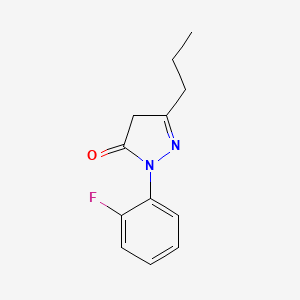

![Ethyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6353254.png)

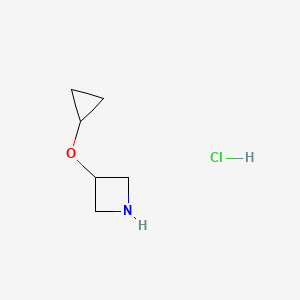
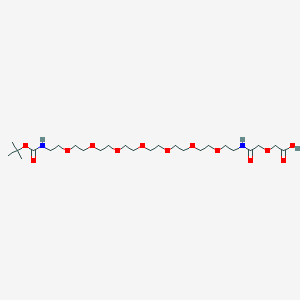
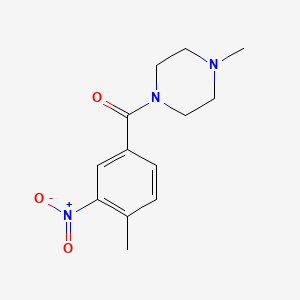
![1-[(4-Bromo-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353295.png)